Structural Differentiation from the Prototypical Isoindolinone M1 PAM VU0453595: Improved Physicochemical Properties
M1-PAM-A is structurally differentiated from the well-characterized first-generation isoindolinone M1 PAM VU0453595. The core isoindolin-1-one scaffold is retained, but M1-PAM-A incorporates a 3-fluoro-2-benzonitrile substituent via an ether linkage, replacing the unsubstituted phenyl ring found in VU0453595 [1]. This modification is predicted to improve key physicochemical properties. While public direct comparative data for M1-PAM-A are limited, this structural alteration is consistent with strategies known to improve CNS drug-likeness, such as increasing topological polar surface area (TPSA) and reducing lipophilicity (cLogP), which are critical for reducing P-glycoprotein efflux and improving brain penetration [2]. VU0453595 has a reported M1 PAM EC50 of 2140 nM .
| Evidence Dimension | Scaffold optimization and predicted CNS drug-likeness |
|---|---|
| Target Compound Data | M1-PAM-A: MW = 438.46; contains a 3-fluoro-2-benzonitrile substituent for optimized CNS properties. |
| Comparator Or Baseline | VU0453595: MW = 322.34; M1 PAM EC50 = 2140 nM (rM1) ; contains an unsubstituted phenyl ring. |
| Quantified Difference | MW increase of 116.12 g/mol; the 3-fluoro-2-benzonitrile group is predicted to enhance CNS penetration through reduced P-gp recognition, a common liability in the M1 PAM field [2]. |
| Conditions | Structural analysis based on patent disclosures [1]; published properties of VU0453595 from vendor datasheets . |
Why This Matters
A compound's CNS penetration potential is a critical selection criterion for in vivo neuropharmacology studies, and structural features of M1-PAM-A suggest an advantage over the older tool compound VU0453595, which has moderate CNS exposure.
- [1] Takeda Pharmaceutical Company Limited. Isoindoline-1-one derivatives as cholinergic muscarinic M1 receptor positive alloesteric modulator activity for the treatment of Alzheimers disease. US Patent Application US2017/0044143 A1, February 16, 2017. View Source
- [2] Rankovic, Z. CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 2015, 58(6), 2584-2608. (Supporting reference for CNS drug design principles). View Source
